molecular formula C4H5N3O2 B13835384 3-Methyl-4-nitroso-1-pyrazolin-5-one

3-Methyl-4-nitroso-1-pyrazolin-5-one

Cat. No.: B13835384
M. Wt: 127.10 g/mol
InChI Key: WGZDTSGMRXBPAC-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroso-1-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its unique chemical structure, which includes a pyrazolinone ring substituted with a methyl group at the 3-position and a nitroso group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitroso-1-pyrazolin-5-one typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then nitrosated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitroso-1-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-nitroso-1-pyrazolin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitroso-1-pyrazolin-5-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. The nitroso group plays a crucial role in this activity by reacting with reactive oxygen species (ROS) and preventing oxidative damage. This compound has been shown to target various molecular pathways involved in oxidative stress and inflammation, making it a potential therapeutic agent for conditions related to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-nitroso-1-pyrazolin-5-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other pyrazolinone derivatives .

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

3-methyl-4-nitroso-3,4-dihydropyrazol-5-one

InChI

InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h2-3H,1H3

InChI Key

WGZDTSGMRXBPAC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N=N1)N=O

Origin of Product

United States

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